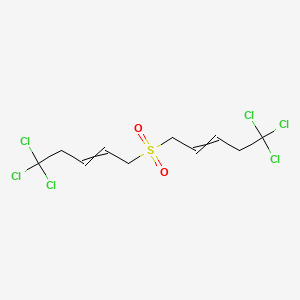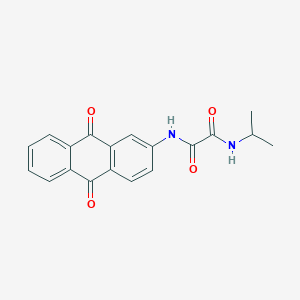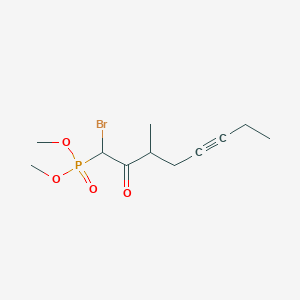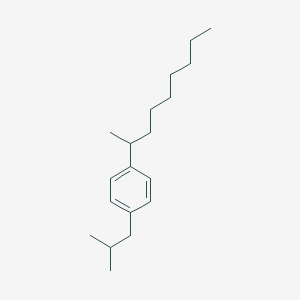
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene is a complex organic compound characterized by multiple chlorine atoms and a sulfonyl group
Métodos De Preparación
The synthesis of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves multiple steps, typically starting with the chlorination of pent-2-ene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective addition of chlorine atoms. Industrial production methods may involve large-scale chlorination processes under stringent conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene involves its interaction with molecular targets through its sulfonyl and chlorine groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparación Con Compuestos Similares
Compared to other similar compounds, 5,5,5-Trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene stands out due to its high chlorine content and the presence of a sulfonyl group. Similar compounds include:
5,5,5-Trichloropent-3-en-2-one: Known for its use as a precursor in organic synthesis.
5,5,5-Trichloropentanoic acid: Used in the production of herbicides and pesticides.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and applications .
Propiedades
Número CAS |
90876-65-6 |
|---|---|
Fórmula molecular |
C10H12Cl6O2S |
Peso molecular |
409.0 g/mol |
Nombre IUPAC |
5,5,5-trichloro-1-(5,5,5-trichloropent-2-enylsulfonyl)pent-2-ene |
InChI |
InChI=1S/C10H12Cl6O2S/c11-9(12,13)5-1-3-7-19(17,18)8-4-2-6-10(14,15)16/h1-4H,5-8H2 |
Clave InChI |
YNVGDUAGHDZNNT-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCS(=O)(=O)CC=CCC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)



![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
